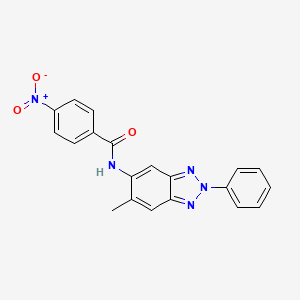![molecular formula C19H24O3 B4902715 1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B4902715.png)
1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3 It is characterized by its complex structure, which includes an ethoxy group, a butoxy chain, and a methylphenoxy moiety attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(3-methylphenoxy)butanol: This intermediate can be synthesized by reacting 3-methylphenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Etherification: The intermediate 4-(3-methylphenoxy)butanol is then reacted with ethyl bromide in the presence of a strong base like sodium hydride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and butoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: This compound can be used in the study of biological pathways and interactions, especially those involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene can be compared with similar compounds such as:
1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene: Another similar compound with a different position of the methyl group on the phenoxy moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propriétés
IUPAC Name |
1-ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-20-17-9-11-18(12-10-17)21-13-4-5-14-22-19-8-6-7-16(2)15-19/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXLDPBJVOUFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4902641.png)
![ethyl 4-[4-[4-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]piperidine-1-carboxylate](/img/structure/B4902645.png)
![8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B4902647.png)

![2-Methoxy-4-methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4902652.png)
![1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4902671.png)

![6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B4902698.png)
![2-chloro-N-[3-[(2-chlorophenyl)carbamoyl]phenyl]benzamide](/img/structure/B4902701.png)
![2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4902704.png)
![2-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4902711.png)

![2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4-one](/img/structure/B4902719.png)

